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Application of Chloroplatinic Acid in Organic Synthesis: Detailed Notes and Protocols

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Compound of Interest		
Compound Name:	Chloroplatinic acid hydrate	
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Introduction

Chloroplatinic acid (H₂PtCl₆), also known as hexachloroplatinic acid, is a readily available and versatile platinum compound that serves as a crucial precursor and catalyst in a variety of organic synthesis reactions. Its primary application lies in the preparation of highly active homogeneous catalysts for hydrosilylation, a fundamental process for the formation of siliconcarbon bonds. Additionally, chloroplatinic acid and its derivatives are employed in hydrogenation and, to a lesser extent, oxidation reactions. This document provides detailed application notes and experimental protocols for the use of chloroplatinic acid in these key transformations.

Hydrosilylation Reactions

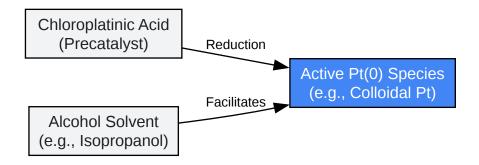
Chloroplatinic acid is most famously used as a precursor for Speier's and Karstedt's catalysts, which are highly efficient for the hydrosilylation of alkenes and alkynes.[1] This reaction involves the addition of a Si-H bond across a carbon-carbon multiple bond.

In Situ Catalyst Formation (Speier's Catalyst)

John Speier's discovery that a solution of chloroplatinic acid in isopropanol effectively catalyzes hydrosilylation was a significant breakthrough.[1] It is generally accepted that the chloroplatinic acid is a precatalyst that is reduced in situ to the active catalytic species.[1]



Logical Relationship: From Precursor to Active Catalyst



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Caption: In situ formation of the active hydrosilylation catalyst from chloroplatinic acid.

Preparation of Karstedt's Catalyst

Karstedt's catalyst is a more soluble and often more active alternative to Speier's catalyst, prepared by reacting chloroplatinic acid with a divinyl-containing siloxane.[2]

Experimental Protocol: Preparation of Karstedt's Catalyst

This protocol is adapted from literature procedures for the synthesis of a Karstedt's catalyst solution.

Materials:

- Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
- 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (dvtms)
- Sodium bicarbonate (NaHCO₃)
- Ethanol

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0
g of chloroplatinic acid hexahydrate in 5 mL of ethanol.



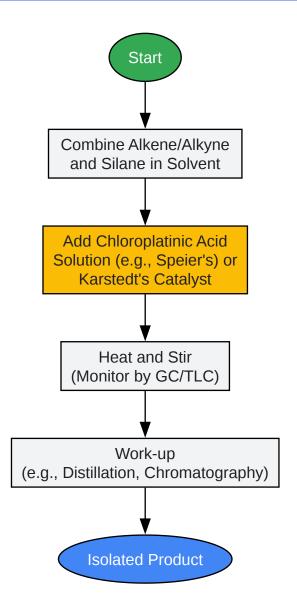
- Add 2.0 g of sodium bicarbonate to the solution.
- Add 2.0 mL of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.
- Heat the mixture to reflux with vigorous stirring for 30 minutes. The color of the solution will change, and gas evolution may be observed.
- After reflux, allow the mixture to cool to room temperature and continue stirring for an additional 12-14 hours.
- The resulting mixture contains the Karstedt's catalyst. For many applications, the crude solution can be used directly after allowing the solids to settle. For a purified catalyst, the solvent can be removed under reduced pressure, and the residue can be extracted with a nonpolar solvent like hexane or toluene, followed by filtration to remove inorganic salts.

Application in Alkene and Alkyne Hydrosilylation

The catalysts derived from chloroplatinic acid are broadly applicable to a range of alkenes and alkynes.

Experimental Workflow: General Hydrosilylation





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Caption: General experimental workflow for a hydrosilylation reaction.

Quantitative Data for Hydrosilylation Reactions



Alkene /Alkyn e	Silane	Cataly st	Cataly st Loadin g (mol% Pt)	Solven t	Temp. (°C)	Time (h)	Yield (%)	Refere nce
1- Octene	Triethox ysilane	Speier's Catalyst	0.01	None	75	3	>95	[3]
Phenyla cetylen e	Diphen ylsilane	Karsted t's Catalyst	0.1	Toluene	25	2	98	
Styrene	1,1,3,3- Tetrame thyldisil oxane	Speier's Catalyst	0.05	None	50	1	High	[4]

Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane (using Speier's Catalyst)

Materials:

- 1-Octene
- Triethoxysilane
- Chloroplatinic acid solution in isopropanol (Speier's catalyst, e.g., 0.1 M)
- Anhydrous toluene (optional, for dilution)

Procedure:

- To a dry, inert atmosphere (e.g., nitrogen or argon) flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-octene (e.g., 10 mmol, 1.0 eq).
- Add triethoxysilane (e.g., 12 mmol, 1.2 eq).

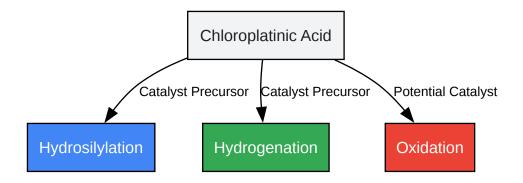


- Add the chloroplatinic acid solution to achieve the desired catalyst loading (e.g., 0.01 mol% Pt).
- Heat the reaction mixture to the desired temperature (e.g., 75-100 °C) and stir.
- Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product can be purified by vacuum distillation to remove unreacted starting materials and the catalyst residue.

Hydrogenation Reactions

Chloroplatinic acid can be used as a precursor to prepare platinum-based hydrogenation catalysts. A common method involves the in situ reduction of chloroplatinic acid with a reducing agent like sodium borohydride to form platinum nanoparticles, which are the active catalyst.

Types of Reactions Catalyzed by H2PtCl6-derived Catalysts



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Caption: Overview of reactions catalyzed by chloroplatinic acid and its derivatives.

Quantitative Data for Hydrogenation of Nitroarenes



Substra te	Catalyst System	Solvent	Temp. (°C)	Pressur e (atm)	Time (h)	Yield (%)	Referen ce
Nitrobenz ene	H2PtCl6 / NaBH4	Ethanol	25	1 (H ₂)	1	>99	
4- Chloronit robenzen e	H₂PtCl6 / NaBH4	Ethanol	25	1 (H2)	1.5	98	
4- Nitrotolue ne	H2PtCl6 / NaBH4	Ethanol	25	1 (H2)	1	>99	

Experimental Protocol: Hydrogenation of Nitrobenzene

Materials:

- Nitrobenzene
- Chloroplatinic acid hexahydrate (H2PtCl6·6H2O)
- Sodium borohydride (NaBH₄)
- Ethanol
- Hydrogen gas (H₂)

Procedure:

- In a two-necked round-bottom flask, dissolve nitrobenzene (e.g., 5 mmol, 1.0 eq) in ethanol (20 mL).
- Add an aqueous solution of chloroplatinic acid (e.g., 0.01 mol%).
- Cool the solution in an ice bath and slowly add an aqueous solution of sodium borohydride (e.g., 0.1 mol%). A black precipitate of platinum nanoparticles should form.



- Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
- Allow the reaction to warm to room temperature and stir vigorously.
- Monitor the reaction progress by TLC or GC.
- Upon completion, filter the reaction mixture through a pad of celite to remove the platinum catalyst.
- The filtrate can be concentrated under reduced pressure, and the residue can be purified by column chromatography or recrystallization to afford aniline.

Oxidation Reactions

The use of chloroplatinic acid as a direct catalyst for oxidation reactions in organic synthesis is less common compared to its applications in hydrosilylation and as a precursor for hydrogenation catalysts. However, platinum catalysts, in general, are known to catalyze the oxidation of alcohols. The following is a general protocol for the aerobic oxidation of benzyl alcohol, where chloroplatinic acid can be used to generate a supported platinum catalyst.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol (using a Pt/C catalyst prepared from H₂PtCl₆)

Part A: Catalyst Preparation (Pt on Activated Carbon)

- Impregnate activated carbon with an aqueous solution of chloroplatinic acid to achieve the desired platinum loading (e.g., 1-5 wt%).
- Dry the impregnated carbon in an oven at 110-120 °C overnight.
- Reduce the platinum salt to platinum metal by heating under a hydrogen atmosphere or by chemical reduction with a suitable reducing agent (e.g., hydrazine, sodium borohydride) in solution, followed by washing and drying.

Part B: Oxidation Reaction

Materials:



- Benzyl alcohol
- Prepared Pt/C catalyst
- Toluene or another suitable solvent
- Oxygen (O₂) or air

Procedure:

- To a round-bottom flask, add benzyl alcohol (e.g., 5 mmol, 1.0 eq), the Pt/C catalyst (e.g., 50 mg of 5 wt% Pt/C), and a solvent like toluene (10 mL).
- Purge the flask with oxygen and maintain an oxygen atmosphere (e.g., with a balloon).
- Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- · Monitor the reaction by TLC or GC.
- After the reaction is complete, cool the mixture and filter off the catalyst.
- The filtrate can be concentrated, and the product, benzaldehyde, can be purified by distillation or chromatography.

Quantitative Data for Oxidation of Benzyl Alcohol

Substra te	Catalyst	Oxidant	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referen ce
Benzyl Alcohol	Pt on Carbon	O ₂	Toluene	80	3	High	[5]

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.



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References

- 1. Chloroplatinic acid Wikipedia [en.wikipedia.org]
- 2. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 3. qualitas1998.net [qualitas1998.net]
- 4. qualitas1998.net [qualitas1998.net]
- 5. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere PMC [pmc.ncbi.nlm.nih.gov]
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